2-[(5-CHLORO-2-METHOXYANILINO)CARBONYL]-1-CYCLOHEXANECARBOXYLIC ACID
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Overview
Description
2-[(5-CHLORO-2-METHOXYANILINO)CARBONYL]-1-CYCLOHEXANECARBOXYLIC ACID is a chemical compound with the molecular formula C15H18ClNO4. It is known for its unique structure, which includes a cyclohexane ring, a carboxylic acid group, and a substituted aniline moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-CHLORO-2-METHOXYANILINO)CARBONYL]-1-CYCLOHEXANECARBOXYLIC ACID typically involves the reaction of 5-chloro-2-methoxyaniline with cyclohexanecarboxylic acid chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-[(5-CHLORO-2-METHOXYANILINO)CARBONYL]-1-CYCLOHEXANECARBOXYLIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The chloro and methoxy groups on the aniline ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often require catalysts or specific conditions, such as the presence of a base or acid.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
2-[(5-CHLORO-2-METHOXYANILINO)CARBONYL]-1-CYCLOHEXANECARBOXYLIC ACID has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(5-CHLORO-2-METHOXYANILINO)CARBONYL]-1-CYCLOHEXANECARBOXYLIC ACID involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation .
Comparison with Similar Compounds
Similar Compounds
- 2-[(5-Bromo-2-methoxyanilino)carbonyl]cyclohexanecarboxylic acid
- 2-[(5-Fluoro-2-methoxyanilino)carbonyl]cyclohexanecarboxylic acid
- 2-[(5-Methyl-2-methoxyanilino)carbonyl]cyclohexanecarboxylic acid
Uniqueness
2-[(5-CHLORO-2-METHOXYANILINO)CARBONYL]-1-CYCLOHEXANECARBOXYLIC ACID is unique due to the presence of the chloro and methoxy groups on the aniline ring, which can influence its reactivity and biological activity.
Properties
Molecular Formula |
C15H18ClNO4 |
---|---|
Molecular Weight |
311.76g/mol |
IUPAC Name |
2-[(5-chloro-2-methoxyphenyl)carbamoyl]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C15H18ClNO4/c1-21-13-7-6-9(16)8-12(13)17-14(18)10-4-2-3-5-11(10)15(19)20/h6-8,10-11H,2-5H2,1H3,(H,17,18)(H,19,20) |
InChI Key |
YTFBBZBPPGLVCE-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)C2CCCCC2C(=O)O |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)C2CCCCC2C(=O)O |
Origin of Product |
United States |
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